molecular formula C11H16N2O B120316 1-(2-Methoxyphenyl)piperazine CAS No. 35386-24-4

1-(2-Methoxyphenyl)piperazine

Cat. No.: B120316
CAS No.: 35386-24-4
M. Wt: 192.26 g/mol
InChI Key: VNZLQLYBRIOLFZ-UHFFFAOYSA-N
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Description

2-Methoxyphenylpiperazine, also known as 1-(2-Methoxyphenyl)piperazine, is a chemical compound with the molecular formula C11H16N2O. It is a derivative of piperazine, a heterocyclic organic compound, and features a methoxy group attached to the phenyl ring. This compound is known for its various applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry .

Mechanism of Action

Target of Action

1-(2-Methoxyphenyl)piperazine, also known as MeOPP, primarily targets the monoamine neurotransmitters . It is also a key raw material in the synthesis of Urapidil , an α-blocker used for the treatment of essential hypertension .

Mode of Action

MeOPP has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines, although MeOPP is much less potent and is thought to have relatively insignificant abuse potential . In the case of Urapidil, it can cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .

Biochemical Pathways

The biochemical pathways affected by MeOPP are primarily those involving the monoamine neurotransmitters. By inhibiting reuptake and inducing release, MeOPP can increase the concentration of these neurotransmitters in the synaptic cleft, potentially affecting mood and behavior .

Pharmacokinetics

It is known that the compound is used in the synthesis of urapidil . The pharmacokinetics of Urapidil are better understood: it has a rapid onset of action and is used clinically in a variety of dosage forms including injections, oral capsules, and eye drops .

Result of Action

The result of MeOPP’s action on its targets is an increase in the concentration of monoamine neurotransmitters in the synaptic cleft . This can lead to changes in mood and behavior. As a component of Urapidil, MeOPP contributes to the drug’s ability to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction. It can also be used to prepare cyclic amine substituted Tröger′s base derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as acetonitrile . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production of 2-Methoxyphenylpiperazine often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of functionalized piperazine derivatives .

Comparison with Similar Compounds

2-Methoxyphenylpiperazine can be compared with other similar compounds, such as:

    2-Chlorophenylpiperazine (oCPP): Similar in structure but with a chlorine substituent instead of a methoxy group.

    3-Methoxyphenylpiperazine (mMeOPP): Similar but with the methoxy group in the meta position.

    4-Methoxyphenylpiperazine (MeOPP): Similar but with the methoxy group in the para position.

Uniqueness

The uniqueness of 2-Methoxyphenylpiperazine lies in its specific substitution pattern, which influences its binding affinity and selectivity for various receptors. This makes it a valuable tool in pharmacological research and drug development .

Properties

IUPAC Name

1-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZLQLYBRIOLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38869-49-7 (di-hydrochloride)
Record name 1-(2-Methoxyphenyl)piperazine
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DSSTOX Substance ID

DTXSID40188871
Record name 1-(2-Methoxyphenyl)piperazine
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35386-24-4
Record name 1-(2-Methoxyphenyl)piperazine
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Record name 1-(2-Methoxyphenyl)piperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyphenyl)piperazine
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Record name 1-(2-methoxyphenyl)piperazine
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Record name N-(2-METHOXYPHENYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

To a solution of 25.00 g (0.1093 mol) of 1-(2′-methoxyphenyl)piperazine hydrochloride in 42 mL of water was added 14.5 mL (0.109 mol) of concentrated (29.4%) NH4OH (aq) (pH=9). The mixture was extracted twice with 250 mL of 1:1 (v/v) of THF:toluene. The organic extracts were combined, dried over MgSO4, gravity filtered and concentrated to afford 20.17 g (96.00%) of 1-(2′-methoxyphenyl)piperazine as a pale green oil: 1H NMR (d6-DMSO): d 6.90-6.97 (m, 2H, phenyl CH), 6.83-6.90 (m, 3H, phenyl CH), 3.77 (s, 3H, OCH3), 2.77-2.91 (m, 8H, piperazine CH2), 2.49-2.53 (m, 1H, NH). A solution of 9.55 g (0.0370 mol) of 4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde in 10 mL of iPrOAc was added to 6.77 g (0.0352 mol) of neat 1-(2′-methoxyphenyl)piperazine. The mixture turned turbid, and then turned to a solid mass when 10 mL of iPrOAc was added. The solid was slurried with 45 mL of iPrOAc. After 1.5 h, reaction was complete. The solid was vacuum filtered and washed with 10 mL of iPrOAc and air dried to afford 9.81 g (64.4%) of pure enamine as an off-white powder. The filtrate was concentrated to afford 6.40 g of crude enamine;
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a similar manner to the preparation of 18, compound 24 was obtained from 4′-(2,3-epoxy-propoxy)-4-methoxy-chalcone, 13 (500 mg, 1.6 mmol) and 1-(2-methoxyphenyl)piperazine (0.3 mL, 1.7 mmol) in dry methanol (80 mL). Yield 530 mg (66%); mp 97-98° C.; MS (FAB) 503 (M++1); IR (KBr) 3451, 1652; 1H NMR (200 MHz, CDCl3) δ 8.03 (d, J=8.3 Hz, 2H), 7.78 (d, J=15.5 Hz, 1H), 7.60 (d, J=8.1 Hz, 2H), 7.43 (d, J=15.4 Hz, 1H), 7.03-6.85 (m, 8H), 4.13-4.09 (m, 3H), 3.87 (s, 3H), 3.86 (s, 3H), 3.14-3.10 (m, 4H), 2.90-2.88 (m, 2H), 2.67-2.63 (m, 4H). Analyses calculated for C30H34N2O5: C, 71.69; H, 6.82; N, 5.57. Found: C, 71.62; H, 6.91; N, 5.42.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of 1-(2-Methoxyphenyl)piperazine?

A1: this compound exhibits high affinity for the 5-HT1A receptor, a subtype of serotonin receptor found in the central nervous system. [, , , , , , , , , , ]

Q2: How does this compound interact with the 5-HT1A receptor?

A2: Research suggests that this compound acts as an antagonist at both pre- and postsynaptic 5-HT1A receptors, blocking the effects of agonists like 8-OH-DPAT. [, , , ]

Q3: What are the downstream effects of this compound binding to 5-HT1A receptors?

A3: Antagonizing 5-HT1A receptors with compounds like this compound can impact various physiological processes, including mood, anxiety, and temperature regulation. [, , ] Some studies suggest potential anxiolytic and antidepressant-like effects. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C11H16N2O, and the molecular weight is 192.26 g/mol. [, ]

Q5: What are some key spectroscopic characteristics of this compound?

A5: this compound can be characterized using techniques like 1H NMR, 13C NMR, and mass spectrometry. [, ] These techniques provide information about the compound's structure and purity.

Q6: What is a common application of this compound in occupational hygiene?

A6: this compound is widely used as a derivatizing agent for capturing and quantifying airborne isocyanates, which are respiratory sensitizers. [, , , , , , , , , , , , , ]

Q7: How does this compound react with isocyanates?

A7: this compound reacts with isocyanates to form stable urea derivatives, which can be analyzed using HPLC with UV or electrochemical detection. [, , , , , , , , , , , , ]

Q8: What are some limitations of using this compound for isocyanate analysis?

A8: Studies have shown that the reactivity of this compound with different isocyanate species can vary, potentially leading to underestimation of total isocyanate concentrations. [, , , , ]

Q9: Are there alternative derivatizing agents to this compound for isocyanate analysis?

A9: Yes, researchers are exploring alternative derivatizing agents like dibutylamine, 1-(9-anthracenylmethyl)piperazine, and tryptamine to improve the accuracy and sensitivity of isocyanate measurement. [, , , , , ]

Q10: How does modifying the structure of this compound affect its 5-HT1A receptor affinity?

A10: Introducing substituents or modifying the linker length between the piperazine ring and other moieties can significantly alter the compound's affinity and selectivity for 5-HT1A receptors. [, , , , ]

Q11: What is the impact of structural modifications on the in vivo activity of this compound analogs?

A11: Structural modifications can lead to compounds with varying degrees of agonism or antagonism at 5-HT1A receptors, influencing their effects on behavior, temperature regulation, and other physiological processes. [, ]

Q12: What are some areas of ongoing research involving this compound?

A12: Ongoing research focuses on developing more sensitive and accurate methods for isocyanate monitoring in occupational settings, further exploring the SAR of this compound analogs for potential therapeutic applications targeting 5-HT1A receptors, and investigating the potential for biomarkers to assess exposure and biological effects of isocyanates. [, , , , , , ]

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